[2-(Acetyloxy)hexyl](chloro)mercury
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Overview
Description
2-(Acetyloxy)hexylmercury: is an organomercury compound with the molecular formula C8H14ClHgO2 and a molecular weight of 378.24 g/mol . This compound features a mercury atom bonded to a chloro group and a 2-(acetyloxy)hexyl group. Organomercury compounds are known for their applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetyloxy)hexylmercury typically involves the reaction of 2-(acetyloxy)hexyl chloride with mercuric chloride (HgCl2) under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of 2-(Acetyloxy)hexylmercury follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Acetyloxy)hexylmercury can undergo oxidation reactions, where the mercury center is oxidized to a higher oxidation state.
Reduction: The compound can be reduced to form and other by-products.
Substitution: The chloro group can be substituted with other nucleophiles such as or .
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic or basic medium.
Reduction: Reducing agents such as or in the presence of an acid.
Substitution: Nucleophiles like or under mild conditions.
Major Products Formed:
Oxidation: Formation of and other oxidized organic products.
Reduction: Formation of and .
Substitution: Formation of or .
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in organic reactions, particularly in oxymercuration-demercuration processes.
Synthesis: Employed in the synthesis of complex organic molecules due to its reactivity.
Biology:
Biochemical Studies: Utilized in studies involving and .
Medicine:
Pharmaceutical Research: Investigated for its potential use in developing and .
Industry:
Material Science: Applied in the production of and .
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)hexylmercury involves the interaction of the mercury center with biological molecules . The compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition and protein denaturation . This interaction disrupts cellular processes and can result in cytotoxic effects .
Comparison with Similar Compounds
- 2-(Acetyloxy)ethylmercury
- 2-(Acetyloxy)propylmercury
- 2-(Acetyloxy)butylmercury
Comparison:
- 2-(Acetyloxy)hexylmercury has a longer carbon chain compared to its ethyl, propyl, and butyl counterparts, which can influence its lipophilicity and biological activity .
- The presence of the acetyloxy group in all these compounds imparts similar reactivity, but the chain length affects their solubility and interaction with biological targets .
Properties
CAS No. |
92714-09-5 |
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Molecular Formula |
C8H15ClHgO2 |
Molecular Weight |
379.25 g/mol |
IUPAC Name |
2-acetyloxyhexyl(chloro)mercury |
InChI |
InChI=1S/C8H15O2.ClH.Hg/c1-4-5-6-7(2)10-8(3)9;;/h7H,2,4-6H2,1,3H3;1H;/q;;+1/p-1 |
InChI Key |
QXQWYBUDGHQDFM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(C[Hg]Cl)OC(=O)C |
Origin of Product |
United States |
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